molecular formula C13H15NO4 B11865595 ethyl 4,7-dimethoxy-1H-indole-2-carboxylate

ethyl 4,7-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B11865595
M. Wt: 249.26 g/mol
InChI Key: DLRGJWYWJJCCOU-UHFFFAOYSA-N
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Description

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 4,7-dimethoxyphenylhydrazine and ethyl glyoxylate, which react under acidic conditions to form the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,7-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate is unique due to the presence of methoxy groups at positions 4 and 7, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4,7-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)9-7-8-10(16-2)5-6-11(17-3)12(8)14-9/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRGJWYWJJCCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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